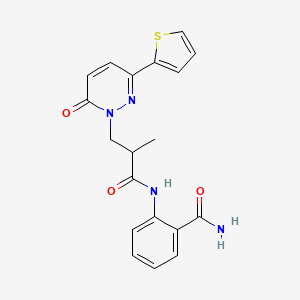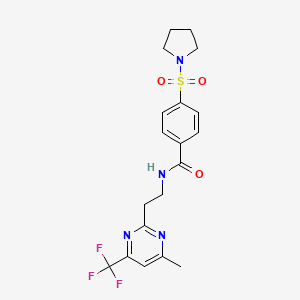
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide, also known as MPT0B390, is a novel compound that has gained significant attention from the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of small molecules and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways. This results in cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, which is a crucial factor for the development of cancer drugs. The compound has been found to induce apoptosis in cancer cells without affecting normal cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth. The inhibition of angiogenesis is a promising mechanism for cancer treatment, and this compound has shown potential in this regard.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide is its potent antitumor activity against various cancer cell lines. The compound has also shown minimal toxicity in normal cells, which is a crucial factor for the development of cancer drugs. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry. The compound is also relatively new, and more studies are needed to understand its full potential and limitations.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide. One of the potential applications of this compound is in combination therapy with other cancer drugs. The compound has shown synergistic effects with other cancer drugs, and this could lead to the development of more effective cancer treatments. Another future direction is the development of this compound as a targeted therapy for specific types of cancer. The compound has shown promising results in preclinical studies, and more studies are needed to understand its potential as a targeted therapy. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound, which are essential factors for the development of cancer drugs.
Conclusion:
This compound is a novel compound that has shown promising results in preclinical studies for its potential applications in cancer treatment. The compound has a potent antitumor activity against various cancer cell lines and has been found to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of this compound involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway involved in cancer cell survival and proliferation. This compound has also shown minimal toxicity in normal cells and has the potential for combination therapy with other cancer drugs. However, more studies are needed to understand its full potential and limitations.
Synthesemethoden
The synthesis of 2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide involves a multistep process that requires expertise in organic chemistry. The initial step involves the preparation of 3-(thiophen-2-yl)-6-oxopyridazine-1(6H)-carboxylic acid, which is further reacted with 2-aminobenzamide to form the final product, this compound. The synthesis method has been optimized to obtain a high yield of the final product with good purity.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer. This compound has also been found to inhibit tumor growth in animal models of breast and lung cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Eigenschaften
IUPAC Name |
2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12(19(26)21-14-6-3-2-5-13(14)18(20)25)11-23-17(24)9-8-15(22-23)16-7-4-10-27-16/h2-10,12H,11H2,1H3,(H2,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNPNUKCSWEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2463951.png)

![[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2463953.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2463955.png)
![methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2463956.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2463961.png)
![3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B2463963.png)
![4-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2463966.png)

![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)